molecular formula C9H5BrF3NO B13457618 4-Bromo-2-ethynyl-6-(trifluoromethoxy)aniline

4-Bromo-2-ethynyl-6-(trifluoromethoxy)aniline

Cat. No.: B13457618
M. Wt: 280.04 g/mol
InChI Key: DWMHEOWCUAZQKK-UHFFFAOYSA-N
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Description

4-Bromo-2-ethynyl-6-(trifluoromethoxy)aniline: is an organic compound with the molecular formula C9H5BrF3NO It is characterized by the presence of a bromine atom, an ethynyl group, and a trifluoromethoxy group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethynyl-6-(trifluoromethoxy)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-ethynyl-6-(trifluoromethoxy)aniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethynyl-6-(trifluoromethoxy)aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

4-Bromo-2-ethynyl-6-(trifluoromethoxy)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethynyl-6-(trifluoromethoxy)aniline depends on its interaction with molecular targets. The bromine and ethynyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(trifluoromethoxy)aniline
  • 2,6-Dibromo-4-(trifluoromethoxy)aniline
  • 2-Bromo-4-(trifluoromethoxy)aniline

Uniqueness

4-Bromo-2-ethynyl-6-(trifluoromethoxy)aniline is unique due to the presence of the ethynyl group, which provides additional reactivity and potential for further functionalization. This distinguishes it from other similar compounds that may lack this functional group.

Properties

Molecular Formula

C9H5BrF3NO

Molecular Weight

280.04 g/mol

IUPAC Name

4-bromo-2-ethynyl-6-(trifluoromethoxy)aniline

InChI

InChI=1S/C9H5BrF3NO/c1-2-5-3-6(10)4-7(8(5)14)15-9(11,12)13/h1,3-4H,14H2

InChI Key

DWMHEOWCUAZQKK-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C(=CC(=C1)Br)OC(F)(F)F)N

Origin of Product

United States

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